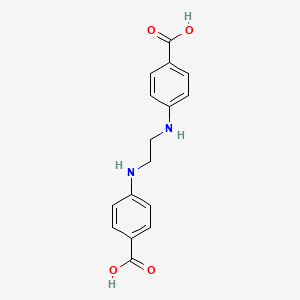

4,4'-(Ethylenediimino)dibenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4’-(Ethylenediimino)dibenzoic acid is a N,N′-diarylethylenediamine derivative . It has a molecular formula of C16H16N2O4 and a molecular weight of 300.31 .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4’-(Ethylenediimino)dibenzoic acid are not fully detailed in the available resources. The molecular weight is 300.31 , but other properties such as density, boiling point, melting point, and flash point are not specified .Scientific Research Applications

1. Molecular Conductance Studies

- Application : Investigation of molecular conductance and photoisomerization.

- Findings : 4,4'-(ethene-1,2-diyl)dibenzoic acid exhibits different electrical conductance properties in its E and Z isomers. Photoirradiation on gold surfaces allows reversible switching between these isomers, highlighting its potential in molecular electronics (Martín et al., 2010).

2. Paraben Hydrolysis Studies

- Application : Understanding the dermal absorption and hydrolysis of parabens, esters of 4-hydroxybenzoic acid.

- Findings : Parabens are hydrolysed by carboxylesterases to 4-hydroxybenzoic acid, with varying effectiveness depending on the paraben type. This insight is crucial for evaluating dermal exposure to parabens (Jewell et al., 2007).

3. Aromatic Disulfide Studies for Biological Materials

- Application : Determination of sulfhydryl groups using a water-soluble aromatic disulfide related to 4-hydroxybenzoic acid.

- Findings : This aromatic disulfide, useful in analyzing blood and other biological materials, demonstrates the importance of such compounds in biochemical assays (Ellman, 1959).

4. Paraben Biotransformation Studies

- Application : Investigating the metabolism of parabens in the human liver.

- Findings : Parabens undergo esterase hydrolysis and glucuronidation, suggesting they do not accumulate in human tissue. This understanding aids in assessing the safety and metabolic pathways of parabens (Abbas et al., 2010).

Future Directions

The future directions for the use and study of 4,4’-(Ethylenediimino)dibenzoic acid are not specified in the available resources. It’s currently provided to early discovery researchers as part of a collection of rare and unique chemicals , suggesting it may have potential applications in various research fields.

Properties

IUPAC Name |

4-[2-(4-carboxyanilino)ethylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c19-15(20)11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(4-8-14)16(21)22/h1-8,17-18H,9-10H2,(H,19,20)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRTXWVDXUGELT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NCCNC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60700731 |

Source

|

| Record name | 4,4'-(Ethane-1,2-diyldiazanediyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95627-01-3 |

Source

|

| Record name | 4,4'-(Ethane-1,2-diyldiazanediyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

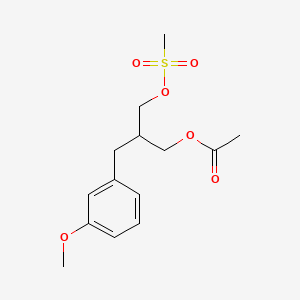

![beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile](/img/structure/B588201.png)

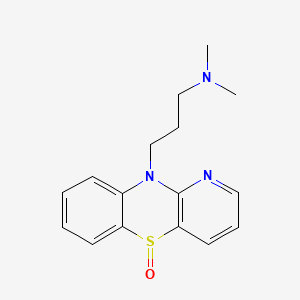

![1,2-Dihydro-5-methoxy-3H-benz[e]inden-3-one](/img/structure/B588219.png)